((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol
Overview
Description
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is a complex organic compound featuring an oxirane ring and a tert-butyl-dimethyl-silanyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol typically involves the reaction of an appropriate epoxide with a tert-butyl-dimethyl-silanyloxy-ethyl precursor. The reaction conditions often include the use of a strong base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These methods can optimize reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl-dimethyl-silanyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. Its structural features make it a useful substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and medicinal chemistry.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol involves its interaction with specific molecular targets. For example, in enzymatic reactions, the oxirane ring can be opened by nucleophilic attack, leading to the formation of diols or other products. The tert-butyl-dimethyl-silanyloxy group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-ethanol
- ((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-propane
Uniqueness
((2R,3R)-3-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-oxiranyl)-methanol is unique due to its specific combination of an oxirane ring and a tert-butyl-dimethyl-silanyloxy group. This combination imparts distinct reactivity and stability characteristics, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxiran-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)13-7-6-9-10(8-12)14-9/h9-10,12H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUGJIONSZNVRL-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1C(O1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H]1[C@H](O1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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